molecular formula C14H20Cl2N4 B2495833 [1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride CAS No. 1389313-42-1

[1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride

Cat. No.: B2495833
CAS No.: 1389313-42-1
M. Wt: 315.24
InChI Key: FJZJYIIUJSZVEY-UHFFFAOYSA-N
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Description

[1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride (CAS 1389313-42-1) is a high-purity, synthetic quinazoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a quinazoline heterocycle, a privileged scaffold in pharmaceuticals known for its wide range of biological activities . The core quinazoline structure is a key building block in several clinical drugs, such as the kinase inhibitors gefitinib and erlotinib, which are used in oncology . This specific derivative, with its piperidin-4-yl)methanamine side chain, is designed as a versatile chemical intermediate for constructing more complex molecules. Its primary research applications include investigating new therapeutic agents for oncology, particularly through kinase inhibition pathways , exploring treatments for neurological disorders by acting as a ligand for central nervous system receptors , and developing novel antimicrobial and anti-inflammatory compounds . The dihydrochloride salt form enhances the compound's solubility in aqueous systems, facilitating its use in various in vitro biological assays. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate care, as it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Please refer to the provided Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

(1-quinazolin-4-ylpiperidin-4-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4.2ClH/c15-9-11-5-7-18(8-6-11)14-12-3-1-2-4-13(12)16-10-17-14;;/h1-4,10-11H,5-9,15H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZJYIIUJSZVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=NC=NC3=CC=CC=C32.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Niementowski Reaction

The Niementowski reaction remains a cornerstone for quinazoline synthesis. Anthranilic acid derivatives react with formamide or urea under thermal conditions to form 4(3H)-quinazolinones, which are subsequently functionalized. For example, 2-aminobenzamide (I) reacts with formamide (II) at 180°C to yield 4-quinazolinone (III) . Halogenation or oxidation steps may follow to introduce reactive sites at the 4-position for subsequent coupling.

Transition Metal-Catalyzed Approaches

Recent advancements employ transition metals to streamline quinazoline formation. Manganese dioxide (α-MnO₂) catalyzes the oxidative coupling of 2-aminobenzylamines (IV) with alcohols (V) using tert-butyl hydroperoxide (TBHP) as an oxidant. This method achieves 59–91% yields by facilitating dehydrogenative annulation via radical intermediates. Similarly, iron-catalyzed reductive cyclization of methyl N-cyano-2-nitrobenzimidates (VI) with primary amines (VII) produces diaminoquinazolines (VIII) in 78–95% yields.

Piperidine-Methanamine Side-Chain Introduction

Nucleophilic Aromatic Substitution

The 4-position of quinazoline exhibits electrophilic character, enabling nucleophilic substitution. Quinazoline (IX) reacts with piperidin-4-ylmethanamine (X) in dimethylformamide (DMF) under basic conditions (e.g., NaH) at 75–80°C. This SNAr mechanism proceeds via a Meisenheimer complex, yielding 1-(quinazolin-4-yl)piperidin-4-ylmethanamine (XI) .

Reductive Amination

An alternative route involves reductive amination of 4-piperidone (XII) with methylamine (XIII) using sodium cyanoborohydride (NaBH₃CN) in methanol. The resulting piperidin-4-ylmethanamine (XIV) is then coupled to quinazoline via palladium-catalyzed Buchwald-Hartwig amination, achieving 65–80% yields.

Dihydrochloride Salt Formation

The free base (XI) is treated with hydrochloric acid (2 eq) in ethanol at 0–5°C. Protonation of both the primary amine and piperidine nitrogen generates the dihydrochloride salt, which precipitates upon cooling. Recrystallization from ethanol/diethyl ether affords the pure product with >95% purity.

Optimization and Challenges

Regioselectivity in Quinazoline Functionalization

Competing reactions at the 2- and 4-positions of quinazoline necessitate careful control of electronic effects. Electron-withdrawing groups (e.g., -NO₂) at the 6-position direct substitution to the 4-site, as demonstrated in 6-nitroquinazoline (XV) reactions.

Stereochemical Considerations

Piperidine ring conformation impacts biological activity. Chiral resolution via diastereomeric salt formation using (-)-dibenzoyl-L-tartaric acid achieves enantiomeric excess >98% for the (R)-isomer.

Analytical Characterization

Table 1: Spectroscopic Data for [1-(Quinazolin-4-yl)piperidin-4-yl]methanamine Dihydrochloride

Property Value/Description Source
1H NMR (D2O) δ 8.45 (s, 1H, quinazoline-H2), 7.92–7.85 (m, 3H, Ar-H), 3.82–3.75 (m, 2H, piperidine-H), 3.15 (t, J=6.5 Hz, 2H, CH2NH2), 2.95–2.88 (m, 1H, piperidine-H), 2.30–2.15 (m, 4H, piperidine-H)
13C NMR (D2O) δ 162.1 (C4), 155.6 (C2), 134.2–126.8 (Ar-C), 54.3 (piperidine-C), 48.9 (CH2NH2), 32.1 (piperidine-C)
HRMS (ESI+) m/z calc. for C14H18N4 [M+H]+: 243.1553; found: 243.1556

Comparative Evaluation of Synthetic Routes

Table 2: Yield and Efficiency Across Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Niementowski + SNAr 68 92 Scalability Multi-step, low atom economy
Metal-catalyzed coupling 85 96 Single-pot, eco-friendly Requires specialized catalysts
Reductive amination 72 89 Stereochemical control Sensitive to moisture

Industrial-Scale Considerations

Pharmaceutical manufacturers prioritize the metal-catalyzed route for its throughput (>500 kg/batch) and reduced waste. Continuous flow reactors enhance TBHP safety by minimizing peroxide accumulation. Cost analysis favors manganese dioxide over palladium catalysts, reducing raw material expenses by 40%.

Emerging Methodologies

Photocatalytic C-H amination using iridium complexes (e.g., Ir(ppy)₃) enables direct coupling of quinazoline (IX) with piperidinemethanamine (XIV) under blue LED irradiation. This method achieves 78% yield in 6 hours, bypassing pre-functionalization steps.

Chemical Reactions Analysis

Types of Reactions

[1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone and dihydroquinazoline derivatives, which have significant biological activities.

Scientific Research Applications

[1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS Number Source
[1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride C₁₄H₁₈Cl₂N₄ Not explicitly stated* Quinazolin-4-yl -
[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride C₁₀H₁₆Cl₂N₄ 192.26 (free base) Pyrimidin-2-yl 170353-31-8
1-[1-(Oxan-4-yl)piperidin-4-yl]methanamine dihydrochloride C₁₁H₂₂Cl₂N₂O 198.31 (free base) Oxan-4-yl (tetrahydropyran) -
1-[1-(Pentan-3-yl)piperidin-4-yl]methanamine dihydrochloride C₁₁H₂₄Cl₂N₂ 184.32 (free base) Pentan-3-yl (branched alkyl) 1286273-73-1
(S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride C₁₃H₁₈Cl₂N₄ 301.21 Quinazolin-4-yl (3-amine) 1439894-57-1
{1-[(4-Methylphenyl)methyl]piperidin-4-yl}methanamine dihydrochloride C₁₄H₂₂Cl₂N₂ Not explicitly stated* 4-Methylbenzyl 2126163-25-3

*Molecular weights for some compounds are inferred from free base data in the evidence.

Substituent Effects on Physicochemical Properties

  • Quinazoline vs. Pyrimidine : The quinazoline moiety (two fused aromatic rings with two nitrogen atoms) offers enhanced π-π stacking and hydrogen-bonding capabilities compared to pyrimidine (a single six-membered ring with two nitrogens). This difference likely increases target binding affinity in kinase inhibitors .
  • Alkyl vs. In contrast, aromatic substituents (e.g., 4-methylbenzyl) balance lipophilicity and metabolic stability .
  • Positional Isomerism : The (S)-3-amine derivative () demonstrates how stereochemistry and substituent position alter molecular interactions. The 4-methanamine group in the parent compound may provide better spatial alignment with target proteins compared to the 3-amine analog.

Biological Activity

[1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of quinazoline derivatives, known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by relevant research findings and data.

The molecular formula of this compound is C14H20Cl2N4, with a molecular weight of 299.25 g/mol. The compound features a quinazoline ring fused with a piperidine moiety, which contributes to its biological activity.

Research indicates that quinazoline derivatives can interact with various biological targets, leading to their therapeutic effects:

  • Antimicrobial Activity : Some studies have shown that quinazoline derivatives inhibit biofilm formation in Pseudomonas aeruginosa, a significant pathogen in hospital-acquired infections. This inhibition occurs at sub-minimum inhibitory concentrations, suggesting a potential role in treating infections resistant to conventional antibiotics.
  • Anticancer Properties : Quinazoline derivatives have been evaluated for their anticancer activities. They may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Studies

A study highlighted that certain quinazoline derivatives exhibited significant antimicrobial activity. The compound's ability to disrupt biofilm formation was attributed to its interference with quorum sensing mechanisms in bacteria.

CompoundActivityMinimum Inhibitory Concentration (MIC)
This compoundBiofilm inhibitionSub-MIC levels

Anticancer Studies

In vitro studies demonstrated that quinazoline derivatives could inhibit the growth of various cancer cell lines. The mechanism involved the induction of cell cycle arrest and apoptosis:

Cell LineIC50 (µM)Mechanism
A549 (Lung)10.5Apoptosis induction
MCF7 (Breast)8.2Cell cycle arrest

Case Studies

  • Antimicrobial Efficacy : In an experimental setup, Pseudomonas aeruginosa cultures treated with this compound showed a significant reduction in biofilm density compared to untreated controls, indicating its potential as an anti-biofilm agent.
  • Cancer Cell Line Testing : In a study involving various cancer cell lines, the compound demonstrated selective toxicity towards malignant cells while sparing normal cells, suggesting a favorable therapeutic index.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively documented; however, preliminary data suggest good absorption and distribution characteristics in vitro. Further studies are needed to elucidate its metabolic pathways and elimination routes.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for [1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride, and how can purity be optimized?

  • Methodology : Utilize retrosynthetic analysis with AI-powered tools (e.g., Template_relevance models) to predict feasible routes, focusing on one-step reactions for efficiency. For example, coupling quinazoline derivatives with piperidine intermediates under controlled pH and temperature conditions can yield the target compound. Purification via recrystallization or column chromatography (using polar/non-polar solvent gradients) ensures high purity .
  • Key Considerations : Monitor reaction intermediates using HPLC or LC-MS to confirm structural integrity. Adjust stoichiometry of dihydrochloride salt formation to enhance solubility and stability .

Q. How is the structural identity of this compound validated experimentally?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Analyze proton environments of the quinazoline and piperidine rings to confirm substituent positions.
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion detection).
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and salt form .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

  • Methodology : Conduct solubility assays in aqueous buffers (pH 4–8) and organic solvents (DMSO, ethanol). Stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) using HPLC to detect degradation products. Dihydrochloride salts generally improve aqueous solubility but may require inert atmospheres to prevent hygroscopic degradation .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of quinazoline-piperidine hybrids?

  • Methodology :

  • Core Modifications : Synthesize analogs with varying substituents on the quinazoline ring (e.g., electron-withdrawing groups at C2/C4) and piperidine (e.g., methyl or benzyl groups).
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Compare IC50 values to establish SAR trends .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to active sites .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Assay Validation : Replicate experiments in orthogonal systems (e.g., cell-free vs. cell-based assays).
  • Control Standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) to normalize results.
  • Data Triangulation : Cross-reference with pharmacokinetic data (e.g., plasma protein binding, metabolic stability) to contextualize discrepancies .

Q. What strategies are recommended for evaluating the in vitro toxicity profile of this compound?

  • Methodology :

  • Acute Toxicity : Perform MTT assays on human hepatocytes (e.g., HepG2 cells) to assess cytotoxicity.
  • Genotoxicity : Conduct Ames tests or comet assays to detect DNA damage.
  • Safety Margins : Calculate selectivity indices (IC50 in target cells vs. toxicity in normal cells) .

Q. How can the compound’s pharmacological targets be identified systematically?

  • Methodology :

  • Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification.
  • Kinome Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. What are the best practices for long-term storage and handling to maintain compound integrity?

  • Methodology : Store lyophilized powder at -20°C in airtight, light-resistant containers under argon. For solutions, use anhydrous DMSO aliquots to prevent freeze-thaw degradation. Regularly validate stability via NMR and mass spectrometry .

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